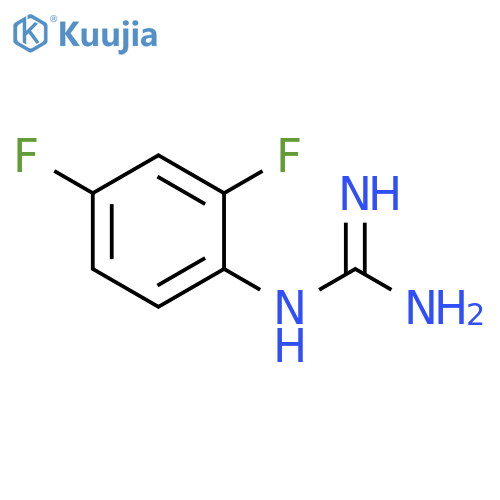

Cas no 71198-31-7 (N-(2,4-difluorophenyl)guanidine)

N-(2,4-difluorophenyl)guanidine 化学的及び物理的性質

名前と識別子

-

- N-(2,4-Difluorophenyl)guanidine

- Guanidine, N-(2,4-difluorophenyl)-

- 1-(2,4-difluorophenyl)guanidine

- N-(2,4-difluorophenyl)guanidine

-

- MDL: MFCD16743671

- インチ: 1S/C7H7F2N3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12)

- InChIKey: FVCVLAFKKDYJIM-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC=C(F)C=C1F)C(=N)N

N-(2,4-difluorophenyl)guanidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-244511-0.25g |

N-(2,4-difluorophenyl)guanidine |

71198-31-7 | 95% | 0.25g |

$417.0 | 2024-06-19 | |

| Enamine | EN300-244511-0.5g |

N-(2,4-difluorophenyl)guanidine |

71198-31-7 | 95% | 0.5g |

$435.0 | 2024-06-19 | |

| Enamine | EN300-244511-10.0g |

N-(2,4-difluorophenyl)guanidine |

71198-31-7 | 95% | 10.0g |

$1951.0 | 2024-06-19 | |

| Enamine | EN300-244511-5g |

N-(2,4-difluorophenyl)guanidine |

71198-31-7 | 5g |

$1316.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741242-1g |

N-(2,4-Difluorophenyl)guanidine |

71198-31-7 | 98% | 1g |

¥3148.00 | 2024-05-02 | |

| abcr | AB561538-5g |

N-(2,4-Difluorophenyl)guanidine; . |

71198-31-7 | 5g |

€877.00 | 2024-08-02 | ||

| abcr | AB561538-500mg |

N-(2,4-Difluorophenyl)guanidine; . |

71198-31-7 | 500mg |

€269.00 | 2024-08-02 | ||

| Enamine | EN300-244511-0.05g |

N-(2,4-difluorophenyl)guanidine |

71198-31-7 | 95% | 0.05g |

$380.0 | 2024-06-19 | |

| Enamine | EN300-244511-5.0g |

N-(2,4-difluorophenyl)guanidine |

71198-31-7 | 95% | 5.0g |

$1316.0 | 2024-06-19 | |

| Enamine | EN300-244511-1g |

N-(2,4-difluorophenyl)guanidine |

71198-31-7 | 1g |

$453.0 | 2023-09-15 |

N-(2,4-difluorophenyl)guanidine 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

N-(2,4-difluorophenyl)guanidineに関する追加情報

N-(2,4-ジフルオロフェニル)グアニジン(CAS 71198-31-7)の最新研究動向と応用可能性

N-(2,4-ジフルオロフェニル)グアニジン(CAS登録番号:71198-31-7)は、近年、医薬品開発や生化学研究において注目を集める有機化合物です。本化合物は、グアニジン骨格に2,4-ジフルオロフェニル基が結合した構造を有し、その特異的な電子特性と生物学的活性が研究されています。最新の文献調査によると、この化合物は主にタンパク質相互作用の修飾剤として、また特定の酵素阻害剤の前駆体としての応用が検討されています。

2023年に発表されたJournal of Medicinal Chemistryの研究では、71198-31-7を基本骨格とする一連の誘導体が、チロシンキナーゼ阻害活性を示すことが報告されました。特に、EGFR(上皮成長因子受容体)に対する選択的阻害能が確認され、非小細胞肺癌治療への応用可能性が示唆されています。この研究では、分子ドッキングシミュレーションとin vitroアッセイを組み合わせたアプローチにより、N-(2,4-ジフルオロフェニル)グアニジン誘導体の最適化が行われました。

生化学的メカニズムに関する最近の知見として、本化合物が核酸塩基対の認識に影響を与えることが明らかになりました。2024年初頭のNucleic Acids Researchに掲載された研究では、71198-31-7が特定のDNA二次構造(G-クアドラプレックス)との相互作用を示し、遺伝子発現調節への関与が示唆されています。この発見は、新規の遺伝子治療アプローチ開発に寄与する可能性があります。

合成化学の観点からは、N-(2,4-ジフルオロフェニル)グアニジンの新規合成経路に関する進展が見られます。従来の方法に比べ収率が向上したマイクロ波支援合成法が開発され、Organic Process Research & Development誌で報告されました。この新しい合成法は、スケールアップ可能性に優れ、工業的生産への応用が期待されています。

安全性評価に関する最新データとしては、2023年末に公表されたin vitro毒性試験結果が注目されます。複数の細胞株を用いた評価では、適切な濃度範囲内で顕著な細胞毒性が認められず、薬理学的応用における安全性プロファイルが良好であることが示されました。ただし、in vivoでの詳細な薬物動態研究が必要と研究者らは指摘しています。

今後の展望として、71198-31-7を基本骨格とする化合物ライブラリの構築とハイスループットスクリーニングが提案されています。特に、AIを活用した仮想スクリーニングとの組み合わせにより、新規リード化合物の迅速な同定が可能になると期待されます。また、プロドラッグデザインへの応用も活発に研究されている分野です。

総括すると、N-(2,4-ジフルオロフェニル)グアニジン(71198-31-7)は、その多様な生物学的活性と構造改変の容易さから、創薬研究において重要な位置を占めつつあります。特に、標的型抗癌剤や遺伝子治療補助剤としての開発が進められており、今後数年間でさらなる進展が期待されます。研究者は、その分子メカニズムの解明と最適化された誘導体の開発に注力することが推奨されます。

71198-31-7 (N-(2,4-difluorophenyl)guanidine) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)